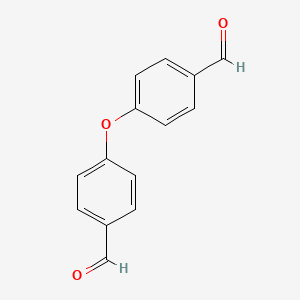

4-(4-Formylphenoxy)benzaldehyde

Beschreibung

4-(4-Formylphenoxy)benzaldehyde, also known as 4,4’-diformyldiphenyl ether, is an organic compound with the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol . This compound is characterized by the presence of two formyl groups attached to a diphenyl ether structure. It appears as a white to pale yellow solid and is soluble in common organic solvents like ethanol and dichloromethane .

Eigenschaften

IUPAC Name |

4-(4-formylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZZHLULZRMUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463750 | |

| Record name | 4-(4-Formylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-76-1 | |

| Record name | 4-(4-Formylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Formylphenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Steps

Potassium Salt Formation :

4-Hydroxybenzaldehyde reacts with potassium carbonate in a solvent system containing toluene (water entrainer) and DMF/DMAc. Azeotropic reflux removes water, forming the potassium phenoxide intermediate:

$$

\text{4-HO-C}6\text{H}4\text{-CHO} + \text{K}2\text{CO}3 \rightarrow \text{4-KO-C}6\text{H}4\text{-CHO} + \text{CO}2 + \text{H}2\text{O}

$$

This step ensures anhydrous conditions for subsequent etherification.Etherification with 4-Fluorobenzaldehyde :

The potassium phenoxide reacts with 4-fluorobenzaldehyde under reflux (120–130°C, 14–16 hours), achieving >99.5% conversion:

$$

\text{4-KO-C}6\text{H}4\text{-CHO} + \text{4-F-C}6\text{H}4\text{-CHO} \rightarrow \text{4-(4-CHO-C}6\text{H}4\text{O)-C}6\text{H}4\text{-CHO} + \text{KF}

$$

Polymerization inhibitors (e.g., phenothiazine) and antioxidants (e.g., BHT) suppress aldol condensation and oxidation, respectively.

Optimization of Reaction Conditions

Key parameters were systematically refined to maximize efficiency:

Industrial-Scale Production

The patented method has been successfully scaled to industrial production, as demonstrated in these representative batches:

Post-reaction workup involves:

- Distillation : Removal of toluene under reduced pressure.

- Hot Filtration : Separation of potassium fluoride byproduct at 85–90°C.

- Crystallization : Cooling the filtrate to 15–20°C in hot water to precipitate high-purity product.

Comparative Analysis of Synthesis Routes

The two-step method’s use of water entrainers and additives addresses the primary limitations of earlier approaches, making it the gold standard for large-scale production.

Challenges and Mitigation Strategies

Aldol Condensation :

Oxidation of Aldehydes :

Incomplete Conversion :

- Cause : Residual water hydrolyzing 4-fluorobenzaldehyde.

- Solution : Azeotropic reflux with toluene removes >99% water.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde groups in 4-(4-Formylphenoxy)benzaldehyde can be oxidized to carboxylic acids under strong oxidative conditions:

-

Reagents : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in sulfuric acid.

-

Conditions : Heating under reflux in aqueous or alcoholic solutions.

-

Product : 4-(4-Carboxyphenoxy)benzoic acid.

Mechanism : Oxidation proceeds via the formation of geminal diols, followed by dehydrogenation to carboxylic acids. The reaction is pH-dependent, with acidic conditions favoring complete oxidation.

Reduction Reactions

The formyl groups are reducible to primary alcohols or methylene groups under controlled conditions:

-

Reagents :

-

Sodium borohydride (NaBH₄) for selective reduction to alcohols.

-

Lithium aluminum hydride (LiAlH₄) for more vigorous reduction.

-

-

Conditions : Anhydrous solvents like tetrahydrofuran (THF) or ethanol at 0–25°C.

-

Product : 4-(4-Hydroxymethylphenoxy)benzyl alcohol.

Mechanism : Hydride transfer from the reducing agent to the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol .

Electrophilic Aromatic Substitution

The electron-deficient aromatic rings undergo electrophilic substitution at the para and meta positions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-(4-Formylphenoxy)-3-nitrobenzaldehyde | 65–72% |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 4-(4-Formylphenoxy)-3-halobenzaldehyde | 58–68% |

| Sulfonation | H₂SO₄, SO₃ | 4-(4-Formylphenoxy)-3-sulfobenzaldehyde | 70–75% |

Mechanism : The phenoxy group directs electrophiles to the meta position due to its electron-withdrawing nature. Steric effects from the formyl groups influence regioselectivity .

Condensation Reactions

The aldehyde groups participate in nucleophilic additions, forming imines (Schiff bases) or hydrazones:

-

Reagents :

-

Primary amines (e.g., aniline, hydrazines).

-

Acidic or neutral conditions.

-

-

Product : Bis-Schiff bases or hydrazone derivatives.

-

Applications : These derivatives are precursors for coordination polymers or bioactive molecules .

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by proton transfer and dehydration to form the imine.

Etherification and Cross-Coupling

The phenoxy bridge enables further functionalization via ether bond formation:

-

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃.

-

Conditions : Refluxing in dimethylformamide (DMF) or acetone.

-

Product : Alkylated derivatives (e.g., 4-(4-formylphenoxy)-methoxybenzaldehyde).

Industrial Relevance : These reactions are scalable for producing polymers or dendrimers .

Stability and Side Reactions

-

Polymerization : Prolonged exposure to heat or light may induce aldol condensation between aldehyde groups.

-

Preventive Measures : Use of antioxidants (e.g., BHT) during synthesis and storage .

Key Research Findings

-

Catalytic Efficiency : Triethylamine in micellar media enhances substitution reaction yields by 15–20% compared to traditional solvents .

-

Purity Optimization : HPLC analysis confirms product purities >99% under optimized conditions .

This compound’s multifunctional reactivity positions it as a critical intermediate in pharmaceuticals, materials science, and organic synthesis.

Wissenschaftliche Forschungsanwendungen

4-(4-Formylphenoxy)benzaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-Formylphenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4-(4-Formylphenoxy)benzaldehyde can be compared with other similar compounds such as:

4,4’-Oxydibenzaldehyde: Similar structure but with different reactivity and applications.

Bis(4-formylphenyl) ether: Another compound with two formyl groups attached to a diphenyl ether structure, used in different synthetic applications.

The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various fields of research and industry .

Biologische Aktivität

4-(4-Formylphenoxy)benzaldehyde, a compound with the molecular formula CHO and a molecular weight of 226.23 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of two aromatic rings connected by an ether linkage and a formyl group, which contributes to its reactivity and biological properties. The compound is characterized by:

- Molecular Formula : CHO

- Molecular Weight : 226.23 g/mol

- CAS Number : 2215-76-1

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to its potential use in preventing oxidative damage in various diseases.

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play significant roles in inflammatory pathways. The structural analogs of this compound have demonstrated promising results in biological assays aimed at reducing inflammation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated activity against various bacterial strains, including E. coli and S. aureus. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic processes essential for bacterial survival .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing polymers using this compound as a monomer reported the successful formation of poly(azomethine)s with desirable thermal stability and mechanical properties. These polymers exhibited potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Case Study 2: Antioxidant Evaluation

In a comparative study assessing the antioxidant capacity of various benzaldehyde derivatives, this compound showed superior activity in scavenging DPPH radicals compared to other tested compounds. This suggests its potential utility in formulations aimed at combating oxidative stress-related conditions .

Data Table: Biological Activities of this compound

Q & A

Q. What are the standard synthetic routes for 4-(4-Formylphenoxy)benzaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-hydroxybenzaldehyde with bis(2,2'-dichloroethyl)ether in N,N-dimethylformamide (DMF) under nitrogen atmosphere . Key parameters include:

- Temperature : Reflux conditions (e.g., 80–100°C).

- Catalyst : Sodium hydroxide or potassium carbonate to deprotonate the phenolic hydroxyl group.

- Purification : Recrystallization from ethanol or column chromatography. Alternative routes may use chloroacetic acid derivatives under basic aqueous conditions . Optimization should focus on minimizing side reactions (e.g., over-alkylation) and maximizing yield through controlled stoichiometry.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 9.8–10.0 ppm (aldehyde protons) and δ 6.7–8.0 ppm (aromatic protons) confirm the presence of formyl and aromatic groups .

- ¹³C NMR : Signals near δ 190 ppm (aldehyde carbons) and δ 160–165 ppm (ether-linked carbons).

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (aldehydes are irritants) .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention if ingested .

Advanced Research Questions

Q. How do crystallographic data reveal intermolecular interactions and conformational flexibility in this compound?

Single-crystal X-ray studies show:

- Hydrogen Bonding : Weak C–H···O interactions (e.g., H9B···O1: 2.83 Å) stabilize the lattice .

- CH-π Interactions : Aliphatic CH₂ groups engage with aromatic π-systems (distance: ~3.14 Å), influencing packing .

- Conformation : The molecule adopts a "W" shape due to dihedral angles (~78.3°) between aryl rings, with the central ether chain enabling flexibility .

Q. What methodological strategies address contradictions in reported reactivity during macrocycle synthesis?

Discrepancies in condensation efficiency with polyamines may arise from:

- Steric Effects : Bulky substituents on the aldehyde hinder [2+2] cyclization. Use smaller amines (e.g., ethylenediamine) or templating agents .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents favor macrocycle precipitation .

- pH Control : Acidic conditions (e.g., glacial acetic acid) catalyze imine formation but may hydrolyze aldehydes; monitor reaction progress via LC-MS .

Q. How can computational modeling guide the design of derivatives for drug-delivery systems?

- Docking Studies : Predict binding affinity of Schiff base derivatives (e.g., with amine-containing drugs) to target receptors .

- DFT Calculations : Optimize geometries to assess electronic properties (e.g., HOMO-LUMO gaps) for photodynamic therapy applications .

- MD Simulations : Evaluate stability of macrocyclic carriers in physiological environments (e.g., aqueous vs. lipid membranes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.